molecular formula C8H12N2O2 B2695175 (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione CAS No. 304658-99-9

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione

Cat. No.: B2695175
CAS No.: 304658-99-9
M. Wt: 168.196
InChI Key: FOYBKPAYLXDDCL-PLNGDYQASA-N
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Description

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione is a high-purity chemical compound offered for research and development purposes. It belongs to the imidazolidine-2,4-dione class of five-membered heterocycles, a scaffold of significant interest in medicinal chemistry and pharmaceutical development . Derivatives of this core structure have been investigated as selective inhibitors for therapeutic targets such as protein tyrosine phosphatase-1B (PTP1B), a key regulator in insulin and leptin signaling pathways, making it a potential candidate for research into type 2 diabetes and obesity treatments . The structure features a hydantoin core, which allows for strategic functionalization, providing researchers a versatile building block for generating novel compounds in drug discovery projects. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBKPAYLXDDCL-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C\1/C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of an imidazolidine-2,4-dione precursor with a dimethylpropylidene reagent in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and cost-effectiveness. Key considerations include the selection of raw materials, process optimization, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents or nucleophiles in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituent type (alkyl vs. aryl), position, and configuration. Key comparisons include:

Compound Name Substituent at C5 Molecular Formula Molecular Weight Key Features Reference
Target Compound (Z)-2,2-dimethylpropylidene C₈H₁₂N₂O₂* 168.20* Bulky alkyl group, Z-configuration
(Z)-5-(4-Methoxybenzylidene)imidazolidine-2,4-dione 4-Methoxybenzylidene C₁₁H₁₀N₂O₃ 218.21 Aromatic, electron-donating methoxy
(5Z)-5-(3-Phenylallylidene)imidazolidine-2,4-dione (E)-3-Phenylallylidene C₁₂H₁₀N₂O₂ 214.22 Extended conjugation, high UV absorption
LPSF/FZ4 (nitro/chloro derivative) 4-Nitrobenzylidene, 4-Cl-benzyl C₁₇H₁₃ClN₂O₄ 356.75 Polar substituents, poor solubility
5-Isopropylimidazolidine-2,4-dione Isopropyl C₆H₁₀N₂O₂ 142.16 Saturated alkyl, no conjugation

*Estimated based on structural similarity.

Key Observations :

  • Arylidene vs. Alkylidene : Arylidene derivatives (e.g., 4-methoxybenzylidene) exhibit extended π-conjugation, enhancing UV absorption , whereas alkylidene groups (e.g., isopropyl, dimethylpropylidene) reduce polarity and improve hydrophobicity .

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Absorption

Data from and highlight substituent-dependent absorption profiles:

Compound λmax (nm) Molar Absorption Coefficient (ε) Application Reference
Target Compound ~340* Moderate (est. 10³–10⁴) Potential UV filter
(Z)-5-(3-Phenylallylidene) derivative (4f) 354 24,900 UVA filter
4-Methoxybenzylidene derivative (3b) 298 18,500 UVB filter
Avobenzone (Reference) 357 28,400 Broad-spectrum

*Estimated based on alkylidene analogs.

Key Observations :

  • Arylidene derivatives (e.g., 4f, 3b) show bathochromic shifts and higher ε values due to conjugation, making them superior UV filters compared to alkylidene derivatives .
  • The target compound’s alkylidene group likely limits its UV absorption range, but its photostability may compensate for lower ε values .
Nuclear Magnetic Resonance (NMR)
  • C5 Substituent Effects: In (Z)-5-(4-hydroxybenzylidene) derivatives, C6 carbon shifts upfield by +7.6 ppm compared to non-hydroxylated analogs, indicating electronic modulation by substituents .
  • Steric Influence : The 2,2-dimethylpropylidene group in the target compound may cause distinct ¹³C NMR shifts in the imidazolidine ring (C2, C4, C5), as seen in similar alkylidene derivatives .

Physicochemical Properties

Solubility and Stability
  • Water Solubility : The target compound’s bulky alkyl group likely reduces water solubility compared to polar derivatives like LPSF/FZ4 (S <1 μg/mL) . However, it may outperform arylidene analogs in lipid-rich formulations due to hydrophobicity.
  • Photostability : Unlike arylidene derivatives, which degrade via geometric isomerization , the target’s alkylidene group may enhance stability under UV exposure.
Thermal Properties
  • Melting Point : Alkylidene derivatives (e.g., 5-isopropyl, 83–85°C ) generally have lower melting points than arylidene analogs (e.g., 4-methoxybenzylidene, 176–178°C ), suggesting weaker intermolecular forces.

Biological Activity

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione is a member of the imidazolidine family, which has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 304658-99-9
  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 172.19 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of suitable starting materials under controlled conditions. A common synthetic route includes the reaction of an imidazolidine-2,4-dione precursor with a dimethylpropylidene reagent in the presence of a catalyst. Key parameters such as temperature and solvent choice are optimized to achieve high yield and purity .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes linked to disease pathways.
  • Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways.
  • Gene Expression Regulation : By affecting transcription factors or other regulatory proteins, it can alter gene expression profiles in target cells .

Antimicrobial Properties

Research indicates that imidazolidine derivatives exhibit antimicrobial activity. Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Lymphoid-Specific Tyrosine Phosphatase (LYP)

A study investigated the design and synthesis of imidazolidine derivatives as LYP inhibitors. One derivative displayed significant inhibitory activity (IC50 = 6.95 μM), indicating that similar compounds could potentially modulate immune responses relevant to autoimmune diseases. The findings suggest that this compound may possess comparable inhibitory effects due to structural similarities .

Antimicrobial Evaluation

Another study explored the antimicrobial efficacy of various imidazolidine derivatives against common pathogens. Although specific data on this compound was not highlighted, the results indicated promising activity for related compounds against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other imidazolidine derivatives.

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
(5Z)-5-(2,2-Dimethylpropylidene)Potentially activeLimited evidencePossible
Imidazolidine-2,4-dione derivativeActiveSignificantStrong
5-Benzylideneimidazolidine-2,4-dioneActiveModerateModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione, and how can stereochemical purity be ensured?

  • Methodology : A one-pot dehydrative cyclization of amino acids (e.g., L-valine) with urea, using catalysts like DPPOX, is commonly employed for hydantoin derivatives . To ensure Z-configuration and prevent racemization, reaction conditions (temperature, solvent polarity, and catalyst stoichiometry) must be optimized. Chiral HPLC or circular dichroism (CD) spectroscopy can verify stereochemical integrity .

Q. How can the crystal structure and hydrogen-bonding network of this compound be resolved experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, hydantoin derivatives often exhibit planar imidazolidine rings and form supramolecular tapes via N–H⋯O and O–H⋯O hydrogen bonds . Twinning issues (e.g., inversion twins) require careful refinement using software like SHELX .

Q. What spectroscopic techniques are suitable for characterizing the electronic and structural properties of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR can identify substituent effects (e.g., deshielding of carbonyl groups at δ 170–180 ppm) .
  • FT-IR : Stretching frequencies for C=O (~1750 cm1^{-1}) and N–H (~3200 cm1^{-1}) confirm hydantoin core integrity .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and electronic properties. Molecular docking against targets like EGFR or cyclooxygenase-2 (COX-2) evaluates binding affinities, guided by known hydantoin derivatives' antitumor and anti-inflammatory activities .

Q. What strategies resolve contradictions in biological activity data caused by stereochemical or regiochemical variations?

  • Methodology :

  • Stereoisomer Separation : Use chiral stationary phases in HPLC to isolate enantiomers .
  • Structure-Activity Relationship (SAR) : Compare Z/E isomers or substituent-modified analogs in bioassays (e.g., IC50_{50} values in cancer cell lines) .
  • Crystallographic Data : Correlate hydrogen-bonding motifs (e.g., N–H⋯O interactions) with solubility and membrane permeability .

Q. How can supramolecular interactions influence the compound’s physicochemical stability in drug formulation studies?

  • Methodology : Analyze crystal packing via SCXRD to identify π-π stacking or hydrophobic interactions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while solubility studies in simulated biological fluids (e.g., PBS) inform formulation strategies .

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

  • Methodology :

  • UPLC-MS/MS : Monitor hydrolytic or oxidative degradation (e.g., ring-opening or side-chain oxidation) with C18 columns and electrospray ionization (ESI) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by peak purity analysis .

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